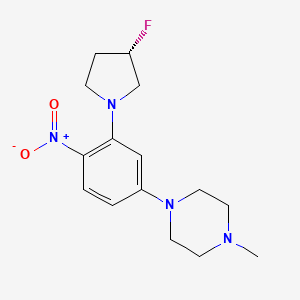

3,5-dimetoxi-N-(2-metil-1,3-dioxoisoindolin-4-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

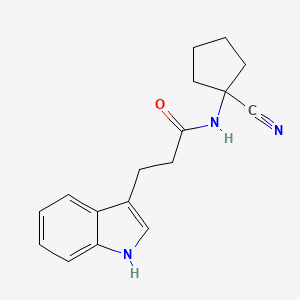

3,5-Dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with dimethoxy groups and an isoindoline-1,3-dione moiety

Aplicaciones Científicas De Investigación

- Los investigadores han explorado los derivados del indol por su potencial antiviral. Por ejemplo, los derivados del 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato mostraron actividad inhibitoria contra el virus de la influenza A .

- Además, los derivados de la 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida demostraron potencia contra el virus Coxsackie B4 .

- Algunos derivados del indol se han investigado como agentes anti-VIH. Los investigadores sintetizaron nuevos derivados de xanthenona indolílicos y oxocromenílicos y realizaron estudios de acoplamiento molecular contra el VIH-1 .

Actividad antiviral

Actividad anti-VIH

En resumen, la 3,5-dimetoxi-N-(2-metil-1,3-dioxoisoindolin-4-il)benzamida es prometedora en varios campos, pero se necesitan más investigaciones para desbloquear todo su potencial terapéutico. Si necesita información más detallada sobre alguna aplicación específica, no dude en preguntar

Mecanismo De Acción

Indole derivatives have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

N-isoindoline-1,3-dione derivatives have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Análisis Bioquímico

Biochemical Properties

This compound, like many indole derivatives, has been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives

Cellular Effects

The cellular effects of 3,5-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide are not fully understood yet. Related compounds have shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3,5-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is not fully known. Related compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and the process may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors

Propiedades

IUPAC Name |

3,5-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-20-17(22)13-5-4-6-14(15(13)18(20)23)19-16(21)10-7-11(24-2)9-12(8-10)25-3/h4-9H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLLJZXTNDIIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2459360.png)

![N-cycloheptyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2459365.png)

![3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2459368.png)

![2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2459371.png)

![3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2459374.png)

![8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2459375.png)

![N-butyl-N'-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea](/img/structure/B2459377.png)

![6,8-dimethoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2459381.png)